N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a tetrahydropyrimidine derivative. Tetrahydropyrimidines are a class of compounds containing a pyrimidine ring which is both saturated and contains two ketone groups .
Molecular Structure Analysis
The molecular structure of this compound would contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has various functional groups attached to it, including a fluorophenyl group, a methoxyphenyl group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present in the molecule. For instance, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine . The fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Met Kinase Inhibitors
- Research Focus: Compounds similar to N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been investigated as Met kinase inhibitors.
- Findings: One such compound demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, highlighting its potential in cancer therapy (Schroeder et al., 2009).
Antidiabetic Activity
- Research Focus: Dihydropyrimidine derivatives have been synthesized and evaluated for their antidiabetic activity.
- Findings: These compounds showed promising results in in vitro antidiabetic screening, indicating their potential application in diabetes management (Lalpara et al., 2021).
Cytotoxic Activity
- Research Focus: The cytotoxic activities of certain pyrimidine derivatives against various human cancer cell lines were studied.
- Findings: These compounds exhibited significant cytotoxic effects, suggesting their potential use in cancer treatment (Hassan et al., 2015).
Antimicrobial Activity
- Research Focus: The antimicrobial effects of related pyrimidine derivatives were examined.
- Findings: These compounds showed notable antimicrobial properties, which could be leveraged in developing new antimicrobial agents (Tiwari et al., 2018).
Neurological Research
- Research Focus: Derivatives of this compound were used in neurological research, particularly in Alzheimer's disease.
- Findings: These compounds aided in the quantification of serotonin receptors in the brains of Alzheimer's patients, offering insights into the disease's pathology (Kepe et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(25)21-11)12-7-3-6-10-15(12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMYFSFZIXGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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